

Investigating the Quarterhydrate Form of VU0463271: A Technical Guide

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Compound of Interest

Compound Name: VU0463271 quarterhydrate

Cat. No.: B15587180

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Abstract

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, a critical component in maintaining inhibitory GABAergic neurotransmission.[1][2][3] While the anhydrous form of VU0463271 has been characterized, the existence and properties of its hydrated forms, including a potential quarterhydrate, remain largely unexplored in public literature. The degree of hydration can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the core methodologies required to investigate and characterize the quarterhydrate form of VU0463271.

Introduction to VU0463271 and the Significance of Hydration States

VU0463271, chemically known as N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a valuable research tool for studying the role of KCC2 in neuronal function and pathological conditions such as epilepsy and neuropathic pain.[4][5] Although specific hydrated forms are not detailed in published studies, commercial suppliers of VU0463271 note that the degree of hydration can vary between batches, affecting the compound's molecular weight.[6] This suggests that VU0463271 can exist in one or more hydrated states.

The formation of hydrates, where water molecules are incorporated into the crystal lattice of a solid, can significantly alter the material's properties. For a pharmaceutical compound, understanding and controlling the hydration state is crucial for ensuring consistent product quality and performance. A quarterhydrate, containing one water molecule for every four molecules of the active pharmaceutical ingredient (API), represents a specific, stoichiometric form that requires precise characterization.

Physicochemical Properties of VU0463271 (Anhydrous and Hypothetical Quarterhydrate)

The following tables summarize the known properties of anhydrous VU0463271 and provide a template for the characterization of a hypothetical quarterhydrate form.

Table 1: Chemical and Physical Properties

Property	Anhydrous VU0463271	Hypothetical Quarterhydrate VU0463271
Chemical Name	N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide	N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide quarterhydrate
Molecular Formula	C ₁₉ H ₁₈ N ₄ O ₂ S ₂	C ₁₉ H ₁₈ N ₄ O ₂ S ₂ · 0.25H ₂ O
Molecular Weight	382.5 g/mol [1]	387.0 g/mol
Appearance	White to off-white solid	To be determined
Solubility	DMSO: ≥ 19.12 mg/mL (50 mM)[6]	To be determined
Melting Point	To be determined	To be determined

Table 2: Biological Activity

Target	Anhydrous VU0463271	Hypothetical Quarterhydrate VU0463271
KCC2 IC50	61 nM[1][7]	To be determined
Selectivity	>100-fold vs. NKCC1[1]	To be determined

Experimental Protocols for the Preparation and Characterization of VU0463271 Quarterhydrate

The following protocols are proposed based on standard methodologies for the investigation of pharmaceutical hydrates.[1][2][4]

Preparation of VU0463271 Quarterhydrate

Objective: To prepare the quarterhydrate form of VU0463271 through controlled crystallization.

Methodology:

- **Solvent Selection:** Dissolve anhydrous VU0463271 in a suitable solvent or solvent/water mixture (e.g., ethanol/water, acetone/water) at an elevated temperature to achieve saturation.
- **Controlled Cooling/Evaporation:** Slowly cool the saturated solution or allow for slow evaporation at a controlled temperature and humidity. The rate of cooling or evaporation can influence the resulting crystalline form.
- **Slurry Crystallization:** Stir a suspension of anhydrous VU0463271 in a solvent/water mixture at a constant temperature for an extended period to facilitate the conversion to a hydrated form.
- **Isolation and Drying:** Isolate the resulting crystals by filtration and dry under controlled conditions (e.g., specific relative humidity) to prevent dehydration.

Characterization of the Hydration State

Objective: To confirm the presence and stoichiometry of water in the crystalline structure of VU0463271.

3.2.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. For a hydrate, a weight loss corresponding to the loss of water will be observed upon heating.^{[8][9]}

Protocol:

- Accurately weigh 5-10 mg of the VU0463271 sample into a TGA pan.
- Heat the sample from ambient temperature to a temperature above the dehydration point (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the weight loss as a function of temperature. A weight loss of approximately 1.16% would be expected for a quarterhydrate.

3.2.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Dehydration is an endothermic process that will be observed as a peak in the DSC thermogram.^[10]

Protocol:

- Accurately weigh 2-5 mg of the VU0463271 sample into a DSC pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the dehydration and melting events.
- Record the heat flow and identify endothermic peaks corresponding to dehydration and melting.

3.2.3. X-Ray Powder Diffraction (XRPD)

Principle: XRPD provides a unique "fingerprint" of a crystalline solid. The diffraction pattern of a hydrated form will be distinct from that of the anhydrous form.^{[5][11][12]}

Protocol:

- Gently grind the VU0463271 sample to a fine powder.
- Mount the powder on a sample holder.
- Acquire the XRPD pattern over a suitable range of 2θ angles (e.g., $2-40^\circ$) using a diffractometer with Cu K α radiation.
- Compare the resulting pattern to that of the anhydrous form to confirm a different crystal structure.

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy can detect the presence of water molecules in a sample through their characteristic vibrational modes (O-H stretching and H-O-H bending).[\[13\]](#)[\[14\]](#)

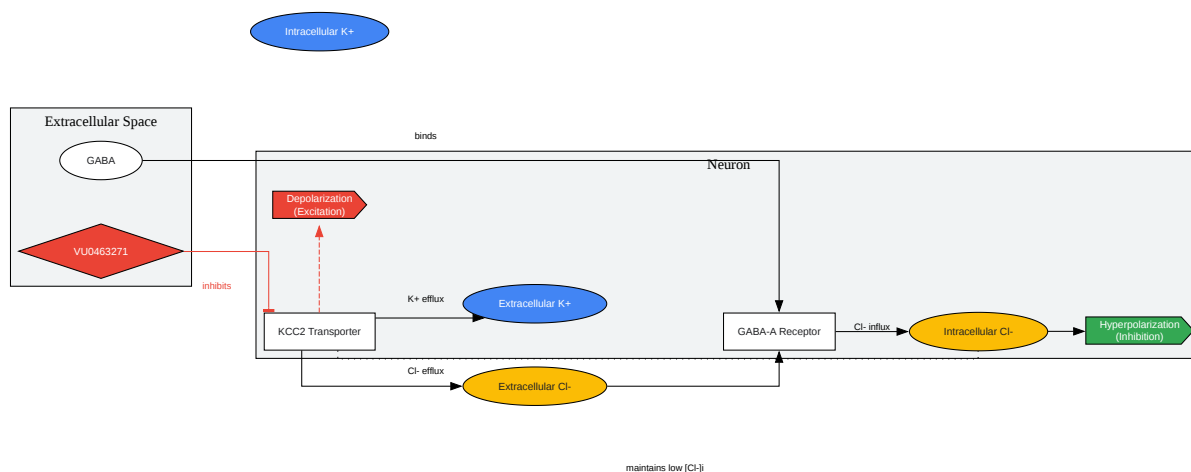
Protocol:

- Prepare a sample of VU0463271 (e.g., as a KBr pellet or using an ATR accessory).
- Acquire the FTIR spectrum over the mid-IR range (e.g., $4000-400\text{ cm}^{-1}$).
- Look for the appearance of broad O-H stretching bands in the region of $3500-3200\text{ cm}^{-1}$ and H-O-H bending vibrations around 1650 cm^{-1} , which are indicative of water of hydration.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of VU0463271

The following diagram illustrates the mechanism of action of VU0463271 as a KCC2 inhibitor and its impact on GABAergic signaling.

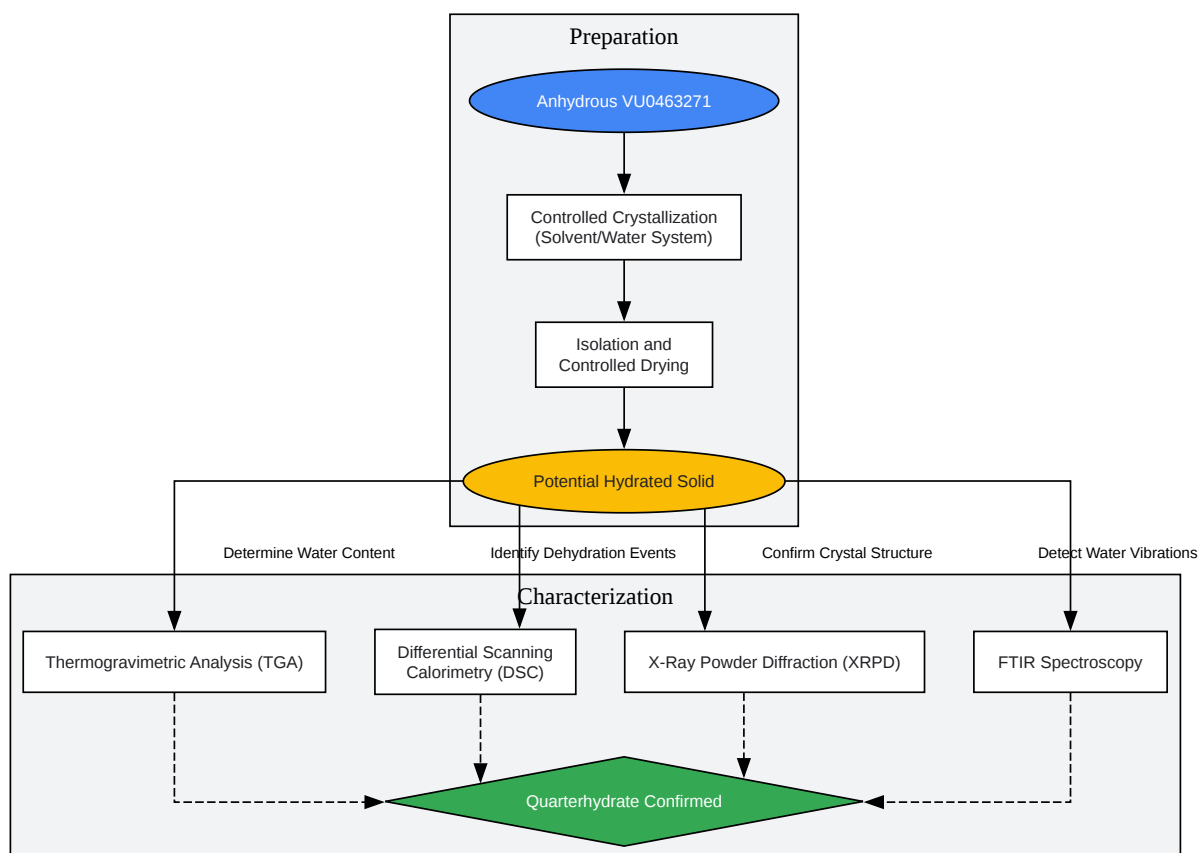


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Caption: Mechanism of action of VU0463271 as a KCC2 inhibitor.

Experimental Workflow for Characterization

The following diagram outlines the logical workflow for the preparation and characterization of the quarterhydrate form of VU0463271.



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Caption: Workflow for preparing and characterizing **VU0463271** quarterhydrate.

Conclusion

While direct evidence for the quarterhydrate form of VU0463271 is not yet available in the public domain, the potential for its existence is suggested by supplier information. The investigation and characterization of this and other hydrated forms are crucial for a complete understanding of the compound's properties and for ensuring its reliable use in research and development. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for undertaking such an investigation. The successful identification and characterization of **VU0463271 quarterhydrate** will contribute valuable knowledge to the scientific community and aid in the development of consistent and well-characterized chemical probes.

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